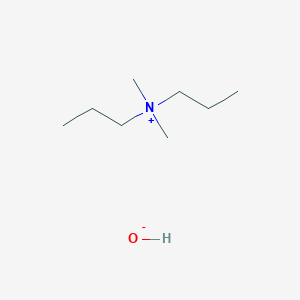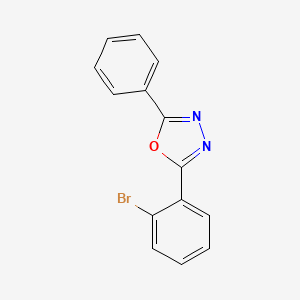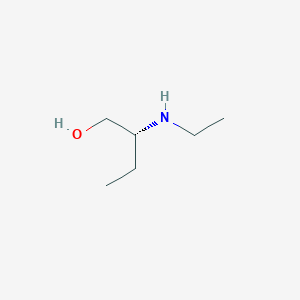
2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one
説明
2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antibacterial and Antifungal Applications : Compounds derived from quinazolin-4(3H)ones, like 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid, have shown remarkable antibacterial and antifungal activities. These activities are measured against both Gram-positive (S. aureus, S. pyogeneus) and Gram-negative (P. aeruginosa, E. coli) bacteria, as well as fungi like C. albicans, A. niger, and A. clavatus (Patel et al., 2010).
Antitumor and Anticancer Properties
Antitumor Agents : Some derivatives of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated as antitumor agents. For instance, specific compounds showed broad-spectrum antitumor effectiveness against various cancer cell lines, indicating their potential as templates for future antitumor agents (Gawad et al., 2010).
In Vitro Antitumor Activity : Certain 1H,3H-thiazolo[4,3-b]quinazolines exhibited moderate to strong cell-growth inhibition in vitro against about 60 human tumor cell lines. One specific compound, 1-(2,6-dichlorophenyl)-1H,3H-thiazolo[4,3-b]quinazoline, showed significant growth inhibitory activity on several cell lines (Grasso et al., 2000).
Other Pharmacological Applications
Potential Antiviral Treatments : Research into 2-Aminoquinazolin-4(3H)-one derivatives has shown promising inhibitory effects on SARS-CoV-2 and MERS-CoV, with two compounds demonstrating potent activities and no cytotoxicity in preliminary studies (Lee et al., 2021).
- synthesized and tested for H1-antihistaminic activity. Among these, certain compounds provided significant protection against histamine-induced bronchospasm, suggesting their potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
COX-2 Inhibition for Cancer Treatment : Studies on the activity and bioavailability of BDCQ derivatives of quinazoline-4(3H)-one as COX-2 inhibitors have been conducted. These compounds are developed as anticancer drugs, and their effectiveness can be predicted using computational methods (Widiyana, 2021).
Analgesic and Anti-inflammatory Activities : Some 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for analgesic and anti-inflammatory activities. Certain compounds have shown promising results, comparable to diclofenac sodium, indicating their potential as analgesic and anti-inflammatory agents (Sheorey et al., 2013).
Fluorescent Sensor for Hg2+ Ion : 2,3-Dihydro-quinazolin-4(1H)-one has been used as a highly selective fluorescent sensor for Hg2+ ions, demonstrating its potential in detecting this highly toxic ion. Docking studies suggest its role as an inhibitor for the 5ACC enzyme in cancer treatment (Ziarani et al., 2022).
特性
IUPAC Name |
2-(2,3-dichlorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-6-3-5-9(12(10)16)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONQDFCKZCGPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742385 | |
| Record name | 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83800-90-2 | |
| Record name | 2-(2,3-Dichlorophenyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83800-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dichlorophenyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)
![Methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B3287095.png)




![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3287121.png)

